molecular formula C16H15ClN2O4S B2701581 3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922111-93-1

3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2701581
M. Wt: 366.82
InChI Key: UWKYCNVQRLRRRE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a benzenesulfonamide moiety, a tetrahydrobenzo[f][1,4]oxazepin ring, and a chloro group . These types of compounds are often used in medicinal chemistry due to their ability to bind to a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of such complex molecules usually involves multiple steps and various types of chemical reactions . For example, the synthesis of similar compounds often involves the reaction of a suitable benzene derivative with a sulfonyl chloride to form the benzenesulfonamide moiety .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the tetrahydrobenzo[f][1,4]oxazepin ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the benzenesulfonamide moiety might undergo substitution reactions, while the tetrahydrobenzo[f][1,4]oxazepin ring might undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Environmental Monitoring and Exposure Assessment

Research conducted by Maceira, Marcé, and Borrull (2018) developed a method based on gas chromatography-mass spectrometry (GC-MS) combined with pressurized liquid extraction (PLE) to determine derivatives of benzothiazole, benzotriazole, and benzenesulfonamide in particulate matter (PM10) of outdoor air samples. This study highlights the presence of these compounds in the environment and assesses human exposure, especially in areas influenced by local industries, underscoring the significance of monitoring such derivatives for environmental health (Maceira et al., 2018).

Applications in Cancer Research

Sławiński et al. (2012) synthesized a series of novel 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives as potential anticancer agents. Some compounds showed remarkable activity against human tumor cell lines, indicating the therapeutic potential of benzenesulfonamide derivatives in cancer treatment (Sławiński et al., 2012).

Antimicrobial Applications

Another study by Sławiński, Żołnowska, Pirska, Kędzia, and Kwapisz (2013) synthesized and evaluated the antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Some compounds exhibited promising activity against anaerobic Gram-positive bacteria strains, suggesting their utility in developing new antimicrobial agents (Sławiński et al., 2013).

Molecular Docking and Structural Analysis

Research by Al-Hourani et al. (2015) conducted docking studies and determined the crystal structure of tetrazole derivatives related to benzenesulfonamide. These studies help understand the orientation and interaction of molecules within the active sites of enzymes, which is crucial for designing inhibitors and understanding their mechanisms of action (Al-Hourani et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring its potential uses in medicinal chemistry or other fields .

properties

IUPAC Name

3-chloro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c1-19-7-8-23-15-6-5-12(10-14(15)16(19)20)18-24(21,22)13-4-2-3-11(17)9-13/h2-6,9-10,18H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKYCNVQRLRRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

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